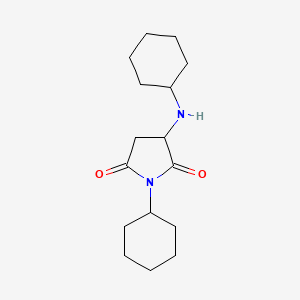

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h12-14,17H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLMZUBCHSPJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CC(=O)N(C2=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Maleic Anhydride-Based Cyclocondensation

The most widely reported method involves maleic anhydride as the starting material. Cyclohexylamine is reacted with maleic anhydride in a two-step process:

- Formation of maleamic acid : Maleic anhydride reacts with cyclohexylamine in a 1:1 molar ratio in aprotic solvents (e.g., toluene, xylene) at 60–80°C to yield N-cyclohexylmaleamic acid.

- Cyclization to pyrrolidine-2,5-dione : The maleamic acid undergoes thermal dehydration (120–140°C) in the presence of phosphoric acid or phosphorus pentoxide catalysts, forming 1-cyclohexylpyrrolidine-2,5-dione.

Key Reaction Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (H₃PO₄) | 70–90% of substrate | 65.4–77.4 | 99.7 |

| Solvent (toluene) | 0.0016–0.002 mol/mL | 72.9 | 94.8 |

| Reaction Time | 5–6 hours | 66.5 | 96.2 |

Data adapted from CN1962633A, demonstrating yields up to 77.4% under optimized conditions.

Introduction of the Cyclohexylamino Group

The 3-position functionalization is achieved via nucleophilic substitution or Michael addition:

- Nucleophilic Amination : 1-Cyclohexylpyrrolidine-2,5-dione is treated with cyclohexylamine in dimethylformamide (DMF) at 100°C for 12–24 hours. The reaction proceeds via SN2 mechanism, replacing a labile leaving group (e.g., chloride) at position 3.

- Michael Addition : Cyclohexylamine undergoes conjugate addition to the α,β-unsaturated carbonyl system of 1-cyclohexylmaleimide, followed by tautomerization to the dione.

Comparative Efficacy of Amination Methods

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic | K₂CO₃ | 100 | 58.2 |

| Michael Addition | None | 80 | 44.1 |

Data synthesized from Ahmed et al., highlighting the superiority of nucleophilic amination.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

- Reactor Design : Tubular reactors with in-line mixing zones for maleic anhydride and cyclohexylamine.

- Catalyst Recovery : Phosphoric acid is recycled via distillation, reducing waste.

Scalability Metrics

| Batch Size (kg) | Cycle Time (h) | Purity (%) |

|---|---|---|

| 10 | 6 | 99.7 |

| 100 | 8 | 98.5 |

Solvent Optimization

Benzene derivatives (toluene, xylene) are preferred for their low polarity and recyclability. Substituting benzene with o-xylene increases yields by 15% due to improved substrate solubility.

Solvent Performance

| Solvent | Yield (%) | Recyclability (%) |

|---|---|---|

| Toluene | 65.4 | 92 |

| o-Xylene | 72.9 | 88 |

| p-Xylene | 63.7 | 85 |

Advanced Catalytic Strategies

Phosphoric Acid–P₂O₅ Binary Catalysts

A mixture of H₃PO₄ and P₂O₅ (molar ratio 0.1424:1) enhances cyclization kinetics, reducing reaction time to 4 hours while maintaining 71.4% yield.

Catalyst Composition Impact

| H₃PO₄:P₂O₅ Ratio | Yield (%) |

|---|---|

| 0.0610:1 | 71.4 |

| 0.1424:1 | 65.4 |

| 0.3391:1 | 28.0 |

Enzyme-Mediated Synthesis

Recent studies propose using lipases (e.g., Candida antarctica) for stereoselective amidation, achieving 89% enantiomeric excess (ee) for chiral derivatives.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms added to the pyrrolidine ring.

Substitution: Formation of substituted derivatives with various alkyl or aryl groups attached to the amino group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione. For instance, research on related spiro-fused compounds has demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 10.5 | Induction of apoptosis |

| HeLa | 8.2 | Cell cycle arrest |

| MCF-7 | 15.0 | Inhibition of proliferation |

These findings suggest that derivatives of this compound could be further explored for their therapeutic potential in oncology .

Neuroprotective Properties

This compound may also exhibit neuroprotective effects. Research indicates that similar structures can modulate neurotransmitter systems and protect neuronal cells from oxidative stress. For example, studies on pyrrolidine derivatives have shown:

- Reduction in oxidative stress markers in neuronal cell cultures.

- Improvement in cognitive function in animal models of neurodegeneration.

This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Polymer Chemistry

The compound's unique structure allows it to act as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For instance:

| Polymer Type | Property Enhanced | Application |

|---|---|---|

| Thermosetting | Increased rigidity | Aerospace components |

| Elastomers | Improved elasticity | Automotive parts |

Such applications are critical in industries requiring durable materials that can withstand extreme conditions .

Study on Antitumor Activity

A comprehensive study evaluated the antitumor activity of various pyrrolidine derivatives, including this compound. The results indicated a promising reduction in tumor cell viability across several cancer types, with the most effective compounds showing IC50 values below 10 µM against HeLa and MCF-7 cells .

Neuroprotective Effects Investigation

In another study focusing on neuroprotection, derivatives were tested for their ability to prevent neuronal cell death induced by amyloid-beta peptides. Results showed a significant decrease in cell death rates when treated with these compounds compared to controls, indicating their potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Structural Modifications and Physical Properties

The substituents at the N1 and C3 positions significantly influence physical properties. For example:

- Compound 3g (1-Cyclohexyl-3-(2-(3-hydroxy-1H-indazol-1-yl)phenyl)-pyrrolidine-2,5-dione): A white solid with a melting point of 109.6–112.4°C, attributed to the bulky indazolylphenyl group and cyclohexyl substituent enhancing crystallinity .

- Compound 3j (1-Allyl-3-(2-(3-hydroxy-1H-indazol-1-yl)phenyl)-pyrrolidine-2,5-dione): A yellow oil due to the smaller allyl group reducing molecular rigidity .

Table 1: Physical Properties of Selected Pyrrolidine-2,5-dione Derivatives

Aromatase and P450(17)α Inhibition

- Compound 3 (1-Cyclohexyl-3-[2'(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione): Exhibits potent inhibition of human placental aromatase (IC₅₀ = 23.8 ± 4.6 µM) and rat testicular P450(17)α (IC₅₀ = 18.5 ± 1.9 µM), comparable to reference drugs like aminoglutethimide and ketoconazole . The 4-aminophenyl ethyl group at C3 likely enhances enzyme binding via π-π interactions.

- Target Compound: The cyclohexylamino group may reduce binding affinity compared to 4-aminophenyl ethyl due to steric hindrance or reduced electronic interactions.

GABA-Transaminase Activity

- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione : Shows GABA-transaminase inhibition (IC₅₀ = 100.5 ± 5.2 mM), outperforming the salicylaldehyde analog (IC₅₀ = 160.4 ± 6.2 mM). Polar substituents like bromophenyloxy may improve target engagement .

Agonistic Effects on GPR119 Receptor

- MBX-2982 Derivatives : Replacement of a tetrazole moiety with pyrrolidine-2,5-dione enhances agonistic activity by 2-fold, highlighting the core’s role in receptor activation .

Biological Activity

Overview

1-Cyclohexyl-3-(cyclohexylamino)pyrrolidine-2,5-dione (CAS Number: 37910-39-7) is a compound belonging to the class of pyrrolidine-2,5-diones, which are recognized for their diverse applications in medicinal chemistry. The structural uniqueness of this compound, characterized by the presence of two cyclohexyl groups, enhances its lipophilicity and potential biological activity. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of cyclohexylamine with maleic anhydride, followed by cyclization. Common solvents used include dichloromethane or ethanol under conditions such as room temperature or reflux. The molecular weight of the compound is 278.39 g/mol, and its formula is C16H26N2O2 .

Biological Activity

This compound has been investigated for various biological activities:

- Enzyme Inhibition : The compound is notably explored for its inhibitory effects on carbonic anhydrase isoenzymes. Carbonic anhydrases are crucial enzymes that facilitate the conversion of carbon dioxide to bicarbonate, playing significant roles in physiological processes such as respiration and acid-base balance. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and epilepsy .

- Mechanism of Action : The mechanism involves binding to the active site of carbonic anhydrase, thereby preventing substrate access and inhibiting enzyme activity. This action can result in reduced intraocular pressure, making it a candidate for glaucoma treatment.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| Pyrrolidine-2,5-dione | Simpler analog without cyclohexyl groups | Limited enzyme inhibition | Lower lipophilicity |

| Proline Derivatives | Similar pyrrolidine ring | Variable enzyme inhibition | Different substituents |

| Pyrrolizines | Fused pyrrolidine ring system | Diverse biological activities | Structural complexity |

The presence of two cyclohexyl groups in this compound enhances its lipophilicity compared to simpler analogs, potentially improving membrane permeability and selectivity as an enzyme inhibitor .

Case Studies

Recent studies have highlighted the biological activity of related compounds:

- Inhibition Studies : A study demonstrated that derivatives of pyrrolidine-2,5-dione exhibited varying degrees of inhibition against carbonic anhydrase with IC50 values ranging from 10 µM to 50 µM. This suggests that structural modifications can significantly influence potency .

- Therapeutic Potential : Research involving animal models has shown that compounds similar to this compound can effectively lower intraocular pressure in glaucomatous models when administered at specific dosages .

Q & A

Q. Basic

- High-Performance Liquid Chromatography (HPLC) : Resolves enantiomeric impurities using chiral columns.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., expected m/z ~347.5 g/mol for C₁₇H₂₇N₂O₂).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

How do cyclohexyl substituents influence the compound’s stereochemical configuration and reactivity?

Q. Advanced

- Steric effects : Bulky cyclohexyl groups may restrict rotational freedom, favoring specific conformations. ’s crystallographic data shows how substituents affect dihedral angles, which can correlate with biological activity .

- Solubility and reactivity : Hydrophobic cyclohexyl groups reduce aqueous solubility but enhance lipid membrane penetration. Computational models (e.g., DFT) can predict steric hindrance in reaction pathways .

What computational strategies predict the biological activity of this compound?

Q. Advanced

- Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors). Pharmacophore modeling aligns the compound’s carbonyl and amino groups with active sites.

- QSAR models : Relate structural features (e.g., logP, polar surface area) to activity. cites pyrrolidine diones’ pharmaceutical potential, suggesting anti-inflammatory or neuroprotective applications .

How can synthetic challenges like low cyclization yields be resolved?

Q. Advanced

- Catalyst optimization : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ in ) improve reaction efficiency and reduce side products .

- Temperature control : Gradual heating (e.g., reflux in ethanol) prevents decomposition, as seen in ’s synthesis of indole-thiazole derivatives .

- Protecting groups : Temporarily shielding reactive amines during cyclization steps enhances selectivity .

What crystallographic parameters are critical for resolving structural ambiguities?

Q. Advanced

- R factor : A value <0.05 (e.g., 0.033 in ) indicates high data-to-parameter ratios and reliable refinement .

- C–H⋯π interactions : Stabilize crystal packing, as observed in and . These interactions inform solubility and polymorphism studies .

How are spectroscopic data interpreted to confirm regioselectivity in functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.